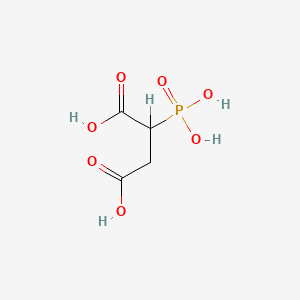

Phosphonosuccinic acid

Description

Properties

IUPAC Name |

2-phosphonobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O7P/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDMOMDSEVTJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973274 | |

| Record name | 2-Phosphonobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-48-9 | |

| Record name | Phosphonosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5768-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phosphonobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Radical Addition of Hypophosphite to Maleic or Fumaric Acid Slurries

One of the primary industrial methods to prepare phosphonosuccinic acid involves the free radical addition of hypophosphite to maleic acid or fumaric acid in aqueous slurry form. This method produces a mixture of mono-, bis-, and oligomeric this compound adducts.

- Starting Materials: Maleic acid or fumaric acid slurry (35-50% solids by weight) in water.

- Phosphorus Source: Hypophosphite, typically sodium hypophosphite monohydrate or hypophosphorous acid.

- Reaction Conditions:

- The hypophosphite is added to the acid slurry to form a reaction mixture.

- A free radical initiator (e.g., ammonium persulfate) is introduced slowly over several hours.

- The reaction temperature is maintained between 40°C to 75°C, commonly around 60°C.

- The reaction mixture may be neutralized partially or fully with bases such as sodium hydroxide, adjusting pH to around 6.

- Reaction Time: Initiator addition over ~5 hours, followed by 1-5 hours of further heating.

- Atmosphere: Nitrogen blanket to prevent oxidation.

The hypophosphite ion adds across the double bond of maleic or fumaric acid, forming phosphonate groups attached to the succinic acid backbone. The reaction yields a mixture of mono- and bis-phosphonosuccinic acid species and oligomers.

Phosphorus NMR analysis reveals the following molar distribution of species in the product:

| Species Type | Chemical Shift Range (ppm) | Molar Percentage (Typical) |

|---|---|---|

| Mono-adduct | 26-29 | ~10-20% |

| Bis-adduct | 30-35 | 20-85% |

| Oligomeric adducts | 29-33 | Remaining fraction |

(Table based on data from US6572789B1 patent)

- Economical use of maleic anhydride as raw material.

- Control over product composition by adjusting molar ratios and reaction conditions.

- Ability to operate over a wide pH range.

- Scalable batch or continuous processes.

Synthesis via Reaction of Dialkyl Phosphites with Dialkyl Esters of Ethylenedicarboxylic Acid

An alternative synthetic route involves the reaction of dialkyl phosphites (dimethylphosphite or diethylphosphite) with dialkyl esters of ethylenedicarboxylic acid (dimethyl or diethyl esters of maleic or fumaric acid) in the presence of alkoxide catalysts.

- Starting Materials:

- Dialkyl phosphite (dimethyl- or diethylphosphite).

- Dialkyl ester of maleic acid or fumaric acid (molar ratio 1:1 to 1:1.25, preferably 1:1.05).

- Catalyst: Methanolic or ethanolic sodium ethylate solution (1-10 mol%, preferably 1-5% based on dialkyl phosphite).

- Reaction Conditions:

- Temperature range: 30°C to 120°C, preferably 50°C to 100°C.

- Reaction can be batchwise or continuous.

- No additional solvent required; reactants form a clear, stable solution.

- Reaction Mechanism: Michael-type addition of dialkyl phosphite to the activated double bond of the dialkyl ester, catalyzed by the alkoxide.

- The tetraalkyl esters of this compound produced can be hydrolyzed (saponified) to yield free this compound.

- These esters serve as important intermediates in the production of phosphonocarboxylic acids used in corrosion protection and water treatment.

- The process achieves high yields and is operationally simple.

- Partial substitution of maleic acid esters with fumaric acid esters is possible to optimize solubility and reaction kinetics.

- Catalyst addition is best controlled by dropwise addition to a preheated reaction mixture (~70°C) to maintain optimal reaction temperature.

(Table summarizing reaction conditions and yields)

| Parameter | Range / Value | Notes |

|---|---|---|

| Dialkyl phosphite to ester | 1:1 to 1:1.25 (prefer 1:1.05) | Molar ratio |

| Catalyst loading | 1-10 mol% (prefer 1-5 mol%) | Sodium ethylate in methanol/ethanol |

| Temperature | 30-120°C (prefer 50-100°C) | Batch or continuous mode |

| Reaction medium | Neat (no solvent) | Clear, stable solution |

| Product | Tetraalkyl phosphonosuccinate esters | Hydrolyzable to acid |

(Data extracted from EP0356880A2 patent)

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Product Form | Key Advantages |

|---|---|---|---|---|

| Radical addition of hypophosphite to maleic/fumaric acid slurry | Maleic or fumaric acid slurry + hypophosphite + radical initiator | 40-75°C, aqueous slurry, nitrogen atmosphere, pH ~6 | Mixture of mono-, bis-, oligomeric this compound | Economical, scalable, controllable composition |

| Michael addition of dialkyl phosphite to dialkyl maleic/fumaric esters | Dimethyl/diethyl phosphite + dimethyl/diethyl maleic/fumaric esters + sodium ethylate catalyst | 30-120°C (prefer 50-100°C), neat, batch or continuous | Tetraalkyl this compound esters | High yield, simple, solvent-free, ester intermediates |

| Commercial oligomeric mixtures | Maleic/fumaric acid + hypophosphite | 40-75°C, aqueous, radical initiation | Mixture of this compound and telomeric oligomers | Commercial availability, tailored properties |

Chemical Reactions Analysis

Hydrolysis and Stability

Phosphonosuccinic acid exhibits stability under both acidic and basic conditions, but hydrolysis pathways dominate under extreme pH or elevated temperatures.

Acidic Hydrolysis

-

In 6–7 M HCl at 80°C, complete hydrolysis of this compound esters (e.g., monomethyl PBTC) occurs within 3 hours, yielding PBTC and inorganic phosphate byproducts .

-

The hydrolysis follows pseudo–first-order kinetics, with the second P-O bond cleavage being rate-determining (Table 1) .

Alkaline Hydrolysis

-

Saponification of PBTC esters (e.g., tetraethyl PBTC) with NaOH at 100–130°C produces PBTC salts. Residual phosphate content is minimized (<3 mol%) when using optimized alkali metal catalysts .

Table 1: Hydrolysis kinetics of PBTC derivatives under acidic conditions

| Substrate | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Mechanism |

|---|---|---|---|

| Monomethyl PBTC | 2.5 × 10⁻⁴ | 46 min | A Ac2 (P-O cleavage) |

| PBTC (free acid) | 1.8 × 10⁻⁵ | 10.7 h | A Al1 (C-O cleavage) |

Esterification and Derivatization

PBTC undergoes esterification and functionalization reactions, enabling tailored applications.

Functional Group Modifications

-

PBTC reacts with hypophosphite and maleic anhydride via free radical-initiated pathways to form phosphinosuccinic acid adducts, critical in corrosion inhibitor formulations (e.g., 20–85 mol% bis-adducts) .

-

Substituents on the phenyl ring (e.g., electron-withdrawing groups) accelerate reaction rates by 3× compared to electron-donating groups .

Coordination Chemistry and Metal Interactions

PBTC’s phosphonic and carboxylic acid groups enable strong chelation with metal ions, influencing its industrial applications.

Corrosion Inhibition

-

PBTC forms stable complexes with Fe³⁺ and Ca²⁺, reducing corrosion rates in cooling water systems by 70–90% compared to HEDP or polyacrylate .

-

Synergistic effects are observed with Zn²⁺ and MoO₄²⁻, enhancing passivation of ferrous surfaces .

Table 2: Metal-binding constants of PBTC

| Metal Ion | Log K (Stability Constant) | Application Context |

|---|---|---|

| Fe³⁺ | 18.2 | Industrial water treatment |

| Ca²⁺ | 6.8 | Scale inhibition |

| Zn²⁺ | 5.1 | Corrosion inhibition |

Radical-Mediated Reactions

This compound derivatives participate in photoredox catalytic cycles, though direct involvement of PBTC is less documented.

Phosphoranyl Radical Formation

-

Under UV irradiation, PBTC esters generate phosphoranyl radicals via single-electron transfer (SET) processes, facilitating deoxygenation of sulfoxides (96% yield with DDQ oxidant) .

-

Radical stability is enhanced by electron-withdrawing substituents, aligning with Hammett σ⁺ correlations (ρ = +1.2) .

PBTC Production

-

Industrial synthesis involves:

Byproduct Analysis

Scientific Research Applications

Chemical Properties and Structure

Phosphonosuccinic acid is characterized by its unique structure, which includes a phosphorus atom bonded to three oxygen atoms and a carbon chain. Its chemical formula is . The presence of the phosphonic acid group imparts significant bioactivity and stability, making it suitable for various applications.

Biomedical Applications

1.1 Drug Development

This compound derivatives have been investigated for their potential as pharmaceutical agents. They exhibit bioactive properties that can be harnessed in drug design, particularly in the development of pro-drugs that enhance bioavailability and therapeutic efficacy. For instance, PSA has been explored as a backbone for antiretroviral drugs due to its structural similarity to phosphate groups, which are crucial for biological activity .

1.2 Bone Targeting Agents

The affinity of this compound for calcium ions enables its use in bone-targeting therapies. Compounds based on PSA have been developed to treat conditions such as osteoporosis and bone metastases. The ability of PSA to form stable complexes with calcium enhances drug delivery to bone tissues .

Agricultural Applications

2.1 Herbicides

This compound has been identified as a key component in the formulation of herbicides. Its structural properties allow it to mimic natural plant hormones, providing effective weed control while minimizing environmental impact. Glyphosate, a well-known herbicide, is an example where phosphonic acids play a vital role in its mechanism of action .

Material Science Applications

3.1 Surface Modifications

In materials science, this compound is used to modify surfaces of metals and polymers. It forms self-assembled monolayers (SAMs) that enhance corrosion resistance and improve adhesion properties. The interaction between PSA and metal surfaces has been studied extensively, showing significant improvements in hydrophobicity and durability (see Table 1).

| Material | Modification Method | Result |

|---|---|---|

| Aluminum | SAMs with PSA | Increased corrosion resistance |

| Polymers | Coating with PSA | Enhanced adhesion properties |

3.2 Hybrid Materials

This compound's coordination properties allow it to participate in the synthesis of hybrid materials, including metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies due to their tunable porosity and chemical functionality .

Analytical Applications

This compound is also employed in analytical chemistry as a functional group in solid-phase extraction processes. Its ability to form complexes with various metal ions enables selective extraction methods that are crucial for environmental monitoring and analytical assays .

Case Studies

Case Study 1: Antiretroviral Drug Development

A study demonstrated that this compound derivatives could effectively inhibit viral replication in vitro, showcasing their potential as antiretroviral agents .

Case Study 2: Surface Coating Efficacy

Research on aluminum surfaces treated with this compound showed a marked improvement in hydrophobicity and corrosion resistance over untreated surfaces after exposure to harsh conditions .

Mechanism of Action

The mechanism by which phosphonosuccinic acid exerts its effects involves its ability to mimic biological molecules such as phosphates and carboxylates. This mimicry allows it to inhibit metabolic enzymes by binding to their active sites. The molecular targets include enzymes involved in phosphate metabolism and carboxylate pathways. The pathways affected by this compound include those related to energy production and cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Phosphonosuccinic Acid and Analogues

Key Observations :

- PBTC and PPTC have additional carboxylic groups, enhancing their metal-binding capacity and solubility at higher pH compared to PPSA .

- Fosfosal combines a phosphonic group with a phenolic hydroxyl group, enabling pH-responsive behavior in biomedical coatings .

- PPA, lacking carboxylic groups, is less effective in chelation but excels in forming stable monolayers on metal surfaces .

Acid-Base Behavior and Chelation Efficiency

Table 2: pKa Values and Chelation Performance

Biological Activity

Phosphonosuccinic acid (PSA) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique phosphonic acid group, which imparts distinct chemical properties that influence its biological interactions. The structural formula can be represented as follows:

This structure allows PSA to mimic phosphate esters, enabling it to interact with various biological targets.

-

Enzyme Inhibition :

- PSA exhibits competitive inhibition against enzymes that utilize phosphate esters as substrates. This is significant given that phosphonates can effectively compete with natural substrates for enzyme binding sites, potentially altering metabolic pathways .

- The high affinity of phosphonates for enzyme active sites can lead to irreversible inhibition in some cases, impacting cellular processes such as phosphorylation and proteolysis .

- Cell Signaling :

- Antimicrobial Activity :

Case Study 1: Antitumor Activity

A recent study investigated the effects of a phosphonic acid derivative on osteosarcoma cells (SAOS-2). The results showed that the compound significantly reduced cell viability to 55% at certain concentrations, indicating promising anti-neoplastic activity. This study utilized various assays including MTT and LDH assays to assess cell viability and cytotoxicity .

| Compound | Cell Viability (%) | Apoptosis Features |

|---|---|---|

| Control | 100 | None |

| PSA Derivative | 55 | Significant |

Case Study 2: Hypophosphatemia Management

In a clinical case involving recurrent hypophosphatemia, phosphate supplementation was administered alongside calcitriol. The patient’s condition improved with treatment, suggesting that phosphonate compounds like PSA could be beneficial in managing phosphate-related disorders .

Research Findings

- Corrosion Inhibition : PSA has been shown to be an effective corrosion inhibitor in aqueous systems, outperforming traditional organophosphonic acids under certain conditions. This property indicates its utility beyond biological applications, extending into industrial uses .

- Biocompatibility : In vitro studies have demonstrated good biocompatibility of phosphonic acid derivatives with human keratinocytes (HaCaT), achieving cell viability rates above 77% at concentrations up to 5 mM .

Q & A

Q. What are the optimal synthetic pathways for Phosphonosuccinic acid, and how do reaction parameters affect product purity?

this compound (PSA) can be synthesized via hydrolysis of its tetraalkyl esters (e.g., tetramethyl phosphonosuccinate) under acidic conditions . The McKenna procedure—a two-step reaction involving bromotrimethylsilane followed by methanolysis—is highly effective for dealkylation, yielding high-purity PSA . Reaction parameters such as temperature (60–80°C), acid concentration (e.g., HCl), and reaction time (12–24 hours) critically influence yield and purity. Side reactions, such as incomplete ester hydrolysis, can be mitigated by optimizing stoichiometric ratios of reactants .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Key techniques include:

- <sup>31</sup>P NMR : A singlet near 15–20 ppm confirms the phosphonate group .

- IR spectroscopy : Strong absorption bands at 950–1250 cm<sup>-1</sup> (P=O stretch) and 2300–2700 cm<sup>-1</sup> (P-OH stretch) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 254.17 (C8H15O7P) validate the molecular formula . Chromatographic purity can be assessed via reverse-phase HPLC with a C18 column and UV detection at 210 nm .

Advanced Research Questions

Q. How does the chelation mechanism of this compound compare to other phosphonic acids in inhibiting calcium carbonate scale, and what experimental approaches validate these differences?

PSA’s dual carboxylate and phosphonate groups enable stronger chelation of Ca<sup>2+</sup> ions compared to monocarboxylate phosphonates like HEDP . Experimental validation methods include:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG) and stoichiometry.

- X-Ray Diffraction (XRD) : Analyzes crystal lattice distortions in CaCO3 induced by PSA .

- Dynamic Light Scattering (DLS) : Measures particle size distribution of inhibited crystals. Competitive assays with EDTA or citric acid can benchmark PSA’s efficacy .

Q. What strategies can resolve discrepancies in reported stability data of this compound under varying pH and temperature conditions?

Discrepancies often arise from differing experimental protocols. To reconcile

- Controlled Stability Studies : Conduct accelerated degradation tests at pH 2–12 and 25–80°C, monitoring PSA via <sup>31</sup>P NMR or HPLC .

- Computational Modeling : Use density functional theory (DFT) to predict hydrolysis pathways and compare with empirical data .

- Interlaboratory Comparisons : Standardize buffer systems (e.g., 0.1 M phosphate buffers) and instrumentation calibration .

Q. How can researchers design experiments to differentiate between surface adsorption and bulk precipitation mechanisms in PSA’s scale inhibition?

- Quartz Crystal Microbalance (QCM) : Measures mass changes on metal surfaces to quantify adsorption kinetics .

- Scanning Electron Microscopy (SEM) : Visualizes crystal morphology changes (e.g., aragonite vs. calcite) under PSA treatment .

- Solution Depletion Experiments : Track Ca<sup>2+</sup> concentration reduction via atomic absorption spectroscopy (AAS) to distinguish adsorption from precipitation .

Methodological Considerations

Q. What are the best practices for quantifying trace impurities in this compound, and how do they impact catalytic applications?

- Ion Chromatography (IC) : Detects residual hypophosphite (common in synthesis byproducts) .

- ICP-MS : Quantifies metal impurities (e.g., Fe<sup>3+</sup>, Al<sup>3+</sup>) that may interfere with PSA’s chelation properties . Impurities >0.5% can reduce catalytic efficiency in ester hydrolysis or metal-ion sequestration .

Q. How should researchers address conflicting data on PSA’s biodegradability in environmental studies?

- OECD 301B Test : Standardizes aerobic biodegradation assays using activated sludge .

- Metabolite Profiling : Identifies intermediates (e.g., succinate, phosphate) via LC-MS to confirm degradation pathways . Conflicting results often stem from microbial community variability; use defined microbial consortia for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.